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delta-Dodecalactone

Cat. No.: B7783803
CAS No.: 3051-22-7
M. Wt: 198.30 g/mol
InChI Key: QRPLZGZHJABGRS-UHFFFAOYSA-N
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Description

delta-Dodecalactone (CAS 713-95-1), a C12 cyclic ester with the molecular formula C₁₂H₂₂O₂, is a versatile compound of significant interest in scientific research . It is characterized by a six-membered δ-lactone ring and a heptyl substituent, resulting in a molecular weight of 198.30 g/mol . This reagent typically presents as a colorless to light yellow liquid with a boiling point of 130°C at 2 mmHg and must be stored refrigerated (0-10°C) and under inert gas to maintain stability, as it is moisture and heat sensitive . Its primary research value lies in its distinct organoleptic properties, exhibiting a medium-to-high impact odor profile described as peach nectar, coconut cream, and condensed milk with buttery undertones . This makes it a critical standard in studies related to flavor and fragrance creation, particularly in deconstructing and replicating authentic dairy and stone fruit notes in food science and perfumery . Beyond sensory applications, recent investigations have revealed its potent biological activity. A 2022 study purified and identified this compound from Lactobacillus plantarum AF1, demonstrating strong, dose-dependent antifungal efficacy against molds such as Aspergillus flavus and Penicillium roqueforti , with MIC values ranging from 350 to 6,250 µg/mL, highlighting its potential as a natural biopreservative and a subject for therapeutic agent research . Furthermore, this compound serves as a valuable building block in synthetic and polymer chemistry. Its lactone functional group is amenable to ring-opening polymerization, allowing researchers to synthesize novel polyesters with potential applications in creating biodegradable plastics, coatings, and specialized polymers with tailored flexibility . It also acts as a key intermediate in the multi-step synthesis of more complex pharmaceuticals and bioactive molecules . Researchers will find this high-purity (>98.0% by GC) product essential for advancing work in these diverse fields .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B7783803 delta-Dodecalactone CAS No. 3051-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-heptyloxan-2-one
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InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3
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InChI Key

QRPLZGZHJABGRS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC1CCCC(=O)O1
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Molecular Formula

C12H22O2
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DSSTOX Substance ID

DTXSID9047596
Record name delta-Dodecalactone
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Molecular Weight

198.30 g/mol
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Physical Description

Liquid, Colorless to very pale straw-yellow viscous liquid with a strong odor of fresh fruit; [HSDB] Colorless liquid; [MSDSonline], colourless to yellow liquid with a coconut-fruity odour, butter-like on dilution
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Solubility

INSOL IN WATER, SOL IN ETHANOL; POORLY SOL IN PROPYLENE GLYCOL, very soluble in alcohol, propylene glycol and vegetable oil; insoluble in water
Record name DELTA-DODECALACTONE
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Density

0.942-0.950
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Color/Form

COLORLESS TO VERY PALE STRAW-YELLOW LIQUID; VISCOUS

CAS No.

713-95-1, 3051-22-7
Record name δ-Dodecalactone
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Record name 2H-Pyran-2-one, 6-heptyltetrahydro-
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Melting Point

-12 °C
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Biosynthesis and Biotransformation Pathways

Natural Occurrence and Origin in Biological Systems

Delta-dodecalactone (B1346982) is found in trace amounts in a range of biological sources, where it imparts characteristic flavor and aroma notes. scentspiracy.com Its presence is most notable in dairy products and various fruits.

Occurrence in Dairy Products

The creamy and milky aroma often associated with heated milk fat is partly attributable to the presence of this compound. scentspiracy.comscientificlabs.co.uk First identified as a key volatile compound in milk fat in the 1950s, its presence has since been confirmed in various dairy products. scentspiracy.com It contributes to the flavor profile of butter, different types of cheese including blue cheese, and cream. scientificlabs.co.ukthegoodscentscompany.comfirmenich.comfirmenich.com The formation of this compound in dairy products is linked to the thermal treatment of milk fat, which contains the necessary fatty acid precursors.

Occurrence in Fruits and Other Plant Materials

In the plant kingdom, this compound is a component of the aroma complex of several fruits, lending them a characteristic creamy and peach-like scent. scentspiracy.comontosight.ai It is naturally present in stone fruits such as peaches and apricots, as well as in coconuts. scentspiracy.comfirmenich.comfirmenich.com Other fruits where this lactone has been identified include pineapples and strawberries. firmenich.comfirmenich.com Its biosynthesis in plants is tied to the metabolism of fatty acids during fruit ripening.

Microbial Biosynthesis Pathways

The production of this compound through microbial fermentation is a subject of significant industrial and scientific interest, offering a "natural" alternative to chemical synthesis. googleapis.com Various microorganisms, including yeasts, fungi, and bacteria, have been shown to produce this lactone through the biotransformation of specific precursor compounds. google.com

Fatty Acid Precursors and Metabolic Routes

The biosynthesis of this compound in microorganisms predominantly starts from fatty acid precursors, which are metabolized through specific enzymatic pathways.

Hydroxy fatty acids are key intermediates in the formation of lactones. ontosight.aimdpi.com The process generally involves the shortening of a hydroxy fatty acid chain via the β-oxidation pathway. mdpi.com For instance, the biotransformation of ricinoleic acid (12-hydroxy-octadec-9-enoic acid), a major component of castor oil, by yeasts like Yarrowia lipolytica can lead to the formation of various lactones. core.ac.ukcore.ac.uk This process involves multiple cycles of β-oxidation to shorten the carbon chain to the appropriate length, followed by the cyclization of the resulting hydroxy fatty acid intermediate, 5-hydroxydodecanoic acid, to form this compound. ontosight.aigoogle.com

Unsaturated fatty acids also serve as precursors for this compound biosynthesis. The yeast Sporobolomyces salmonicolor can convert linoleic acid (an 18-carbon unsaturated fatty acid) into δ-decalactone, indicating that pathways exist for the transformation of common unsaturated fatty acids into valuable lactones. mdpi.com Research has also demonstrated the production of δ-decalactone from linoleic acid using Yarrowia lipolytica in a one-pot reaction, which involves an intermediate step of forming 13-hydroxy-9(Z)-octadecenoic acid. researchgate.netnih.gov Furthermore, bacteria from the genus Clostridium, such as Clostridium tyrobutyricum, are capable of hydrogenating unsaturated lactones or their corresponding hydroxy acids, like 2-dodecen-5-olide or 5-hydroxy-2-dodecenoic acid, to produce this compound. google.comgoogle.com This demonstrates a pathway where an unsaturated precursor is reduced to the saturated lactone.

Role of Hydroxy Fatty Acids in Lactone Formation

Enzymatic Activities and Involved Microorganisms

The microbial synthesis of lactones like this compound is a complex process that relies on the coordinated action of several enzymes. mdpi.com Microorganisms play a pivotal role by providing the necessary enzymatic machinery for the conversion of substrates into these aromatic compounds.

The biosynthesis of lactones often involves the hydroxylation of fatty acids, a critical step that can be catalyzed by different enzymes. researchgate.net Lipoxygenases (LOX) and epoxide hydrolases are key enzymes in some of these pathways. researchgate.netresearchgate.net

Lipoxygenases introduce a hydroperoxy group into unsaturated fatty acids. researchgate.net For instance, 9-lipoxygenase (9-LOX) can convert linoleic and linolenic acids into hydroperoxy fatty acids, which are precursors for lactone formation. researchgate.net In mangoes, the overexpression of a 9-LOX gene led to a significant increase in δ-decalactone concentration. researchgate.netnih.gov These hydroperoxy fatty acids can then be further metabolized to form hydroxy fatty acids, which subsequently cyclize to form lactones. researchgate.net

Epoxide hydrolases are also implicated in lactone biosynthesis. researchgate.netnih.gov They catalyze the hydrolysis of fatty acid epoxides to form dihydroxy fatty acids. researchgate.net These enzymes, along with peroxygenases, can act on unsaturated fatty acids to produce epoxy fatty acids, which are then converted to dihydroxy fatty acids and subsequently to lactones. researchgate.net In some yeasts, such as Sporidiobolus salmonicolor, an epoxide hydrolase is involved in the biosynthesis of γ-dodecalactone. wur.nl The overexpression of an epoxide hydrolase gene in mango resulted in higher levels of certain lactones. researchgate.netnih.gov

Several microbial strains have been identified and utilized for their ability to produce this compound through the biotransformation of various substrates.

Yarrowia lipolytica : This oleaginous yeast is a well-studied and effective producer of various lactones, including this compound. frontiersin.orgnih.govmdpi.com It possesses a robust β-oxidation pathway, which is essential for shortening the carbon chain of fatty acid precursors to the required length for lactonization. mdpi.com Y. lipolytica can convert 13-hydroxy-9(Z)-octadecenoic acid to δ-decalactone. nih.govresearchgate.net In a one-pot reaction system, whole Y. lipolytica cells, supplemented with linoleate (B1235992) 13-hydratase, produced 1.9 g/L of δ-decalactone from linoleic acid. nih.gov This yeast has also been engineered to produce γ-dodecalactone from oleic acid. nih.gov The production of γ-decalactone by Y. lipolytica from castor oil has been extensively studied, with yields reaching up to 5.4 g/L under optimized batch culture conditions.

Micrococcus luteus : This bacterium has been shown to produce δ-decalactone through the microbial reduction of massoia lactone. google.comgoogle.comepo.org Micrococcus luteus PCM525 was also found to catalyze the one-pot transformation of oleic acid into γ-dodecalactone. mdpi.com The biotransformation process involves the hydration of oleic acid to 10-hydroxystearic acid, followed by oxidation and β-oxidation cycles to form 4-ketolauric acid, which is then reduced and cyclized to γ-dodecalactone. mdpi.com The growth phase of the bacteria was found to influence the yield, with the stationary phase being favorable for γ-dodecalactone formation. nih.gov

Lactobacillus plantarum : This lactic acid bacterium is another microorganism capable of producing this compound. mdpi.comresearchgate.netnih.gov An antifungal compound isolated from Lactobacillus plantarum AF1 was identified as δ-dodecalactone. nih.govresearchgate.net L. plantarum has been used in a two-pot biosynthesis process in combination with Yarrowia lipolytica to produce γ-dodecalactone from rapeseed oil cakes. mdpi.com In this process, L. plantarum is responsible for the hydration of oleic acid. mdpi.com

Role of Lipoxygenases and Epoxide Hydrolases

De Novo Biosynthesis Mechanisms

De novo biosynthesis refers to the synthesis of complex molecules from simple precursors. In the context of lactones, this involves the microorganism building the molecule from basic carbon sources rather than just transforming a provided precursor.

The yeast Sporidiobolus salmonicolor (formerly Sporobolomyces odorus) is known for its ability to perform de novo biosynthesis of several lactones, including δ-decalactone. mdpi.com Studies with this yeast have provided significant insights into the initial steps of lactone biosynthesis, particularly the origin of the oxygenated fatty acid derivatives that enter the β-oxidation pathway. mdpi.com It has been demonstrated that S. salmonicolor can convert labeled linoleic acid into δ-decalactone, indicating a de novo pathway. mdpi.comfao.org The introduction of the hydroxyl group is a key step, and it is suggested that this may occur through the action of enzymes like 10-hydratase, 9,10-epoxygenase, or 10-lipoxygenase on oleic or linoleic acid. mdpi.com

Optimization of Biotechnological Production

To make the biotechnological production of this compound economically viable, it is crucial to optimize the process to enhance yields and productivity. This involves fine-tuning various process parameters and employing genetic engineering strategies.

Process Parameters and Conditions for Enhanced Yields

Several factors can influence the efficiency of microbial lactone production. Optimizing these parameters is key to maximizing the final product concentration.

Substrate and Cell Concentration: The concentrations of both the substrate (e.g., fatty acids, oils) and the microbial cells can significantly impact the yield. For γ-decalactone production by Yarrowia lipolytica, an optimal castor oil concentration was found to be 20 g/L in flask cultures, while higher concentrations were inhibitory. In bioreactors, a cell concentration of 60 g/L and a castor oil concentration of 60 g/L in batch cultures resulted in a high γ-decalactone concentration of 5.4 g/L. For δ-decalactone production using Y. lipolytica and linoleate 13-hydratase, the optimal concentrations were found to be 10 g/L of linoleic acid and 25 g/L of yeast cells. nih.gov

pH and Temperature: The pH and temperature of the culture medium must be maintained within the optimal range for the specific microorganism and enzymes involved. For δ-decalactone production by Y. lipolytica, a pH of 7.5 and a temperature of 30°C were found to be optimal. nih.govresearchgate.net For the microbial reduction of massoia lactone by various bacteria, a pH of about 6 to 7.5 and a temperature of 20 to 35°C are recommended. google.com

Aeration and Agitation: Oxygen transfer rate (OTR) is a critical parameter, especially for aerobic processes like the β-oxidation pathway in Yarrowia lipolytica. The level of aeration can influence the metabolic flux and the accumulation of intermediates. core.ac.uk For γ-decalactone production, both low and high aeration rates have been shown to affect the final yield and productivity. core.ac.uk Agitation is also important for ensuring proper mixing and mass transfer.

Operating Mode (Batch vs. Fed-Batch): The mode of operation can also affect the outcome. While batch cultures are simpler to operate, fed-batch strategies, where the substrate is fed incrementally, can help to avoid substrate inhibition and improve productivity. core.ac.uk A step-wise fed-batch process for γ-decalactone production by Y. lipolytica led to a twofold increase in concentration compared to a batch mode. core.ac.uk

Growth Phase: The physiological state of the microorganisms can influence their metabolic activity. For γ-dodecalactone production by Micrococcus luteus, the stationary phase was found to be more favorable. nih.gov

The following table summarizes some of the optimized conditions for lactone production by different microorganisms.

MicroorganismLactoneSubstrateOptimal ConditionsYield/ProductivityReference
Yarrowia lipolyticaδ-DecalactoneLinoleic AcidpH 7.5, 30°C, 25 g/L cells1.9 g/L, 106 mg/L/h nih.gov
Yarrowia lipolytica W29γ-DecalactoneCastor Oil60 g/L cells, 60 g/L oil (batch)5.4 g/L, 215 mg/L/h
Micrococcus luteusδ-DecalactoneMassoia LactonepH 6-7.5, 25-33°CHigh Yield google.comgoogle.com
Lactobacillus plantarum AF1δ-Dodecalactone--- nih.gov

Genetic Engineering Approaches for Microbial Strains

Metabolic engineering offers powerful tools to enhance the production of desired compounds by modifying the genetic makeup of microbial strains.

For lactone production in Yarrowia lipolytica, a primary target for genetic engineering has been the β-oxidation pathway. mdpi.com This pathway is responsible for shortening the fatty acid chain, and its modification can lead to the accumulation of specific hydroxy fatty acid precursors. nih.gov For example, engineering the β-oxidation pathway to preferentially shorten fatty acids to ten or twelve carbons has enabled the production of γ-dodecalactone from oleic acid and δ-decalactone from linoleic acid. nih.gov Through such metabolic engineering, the titer of γ-dodecalactone was improved four-fold, reaching 282 mg/L in a fed-batch bioreactor. nih.gov

Another strategy involves the overexpression of genes encoding key enzymes or the disruption of genes involved in competing pathways. Overexpressing the POX2 gene and knocking out the POX3 gene in Y. lipolytica resulted in increased γ-decalactone production and prevented its subsequent degradation. core.ac.uk The introduction of heterologous genes, such as a hydratase gene from other organisms, can also be used to introduce novel functionalities. For instance, engineering Y. lipolytica to express a fatty acid hydratase allows for the conversion of non-hydroxylated fatty acids into lactones. mdpi.comnih.gov

Genetic manipulation techniques have also been applied to develop constructs capable of converting oleic acid to γ-dodecalactone. mdpi.com These approaches pave the way for the development of highly efficient and specific microbial cell factories for the production of this compound and other valuable lactones from abundant and renewable feedstocks. nih.gov

Substrate Utilization and Conversion Efficiency

The biotechnological production of this compound, along with other valuable lactones, relies on the efficient microbial conversion of specific precursor substrates. The choice of substrate and microorganism is critical in determining the final yield, productivity, and economic viability of the biotransformation process. Research has primarily focused on the utilization of hydroxy fatty acids and, more recently, on the conversion of more abundant non-hydroxylated fatty acids.

A key precursor for this compound is 13-hydroxy-9(Z)-octadecenoic acid. In one study, whole cells of the yeast Yarrowia lipolytica were used to convert this substrate. nih.govresearchgate.net When provided with 7.5 g/L of 13-hydroxy-9(Z)-octadecenoic acid, the yeast cells produced 1.9 g/L of delta-decalactone (B1670226) after 21 hours. nih.govresearchgate.net This demonstrates the direct biotransformation capability of the yeast once the specific hydroxy fatty acid precursor is available.

To make the process more sustainable, researchers have explored one-pot reactions starting from more readily available unsaturated fatty acids. mdpi.com Linoleic acid, for instance, has been successfully used as a starting substrate for delta-decalactone synthesis. nih.govresearchgate.net This process often involves a two-step or one-pot reaction combining different microorganisms or enzymes. A notable example is the use of the enzyme linoleate 13-hydratase, derived from Lactobacillus acidophilus, to first convert linoleic acid into the necessary 13-hydroxy-9(Z)-octadecenoic acid intermediate. nih.govresearchgate.netmdpi.com This intermediate is then subsequently converted to delta-decalactone by Yarrowia lipolytica cells. In a one-pot system, starting with 10 g/L of linoleic acid, a final concentration of 1.9 g/L of delta-decalactone was achieved after 18 hours. This bioprocess resulted in a molar conversion yield of 31% and a productivity of 106 mg/L/h. nih.govresearchgate.net

Other hydroxy fatty acids have also been patented for the production of delta-lactones. For example, 11-hydroxy palmitic acid, isolated from sources like sweet potatoes (Ipomoea batatas), has been used as a substrate, yielding 1 g/kg of delta-decalactone in a fermentation process using Saccharomyces cerevisiae. google.com

The biotransformation of non-hydroxylated fatty acids into other lactones, such as the structurally similar gamma-dodecalactone (B1217428), provides further insight into substrate utilization. Oleic acid is a common precursor for gamma-dodecalactone. mdpi.commdpi.com The process involves an initial hydration step to form 10-hydroxystearic acid, which is then further metabolized via β-oxidation to yield the final lactone. mdpi.commdpi.com Strains of Lactobacillus plantarum have shown high efficiency in converting oleic acid to 10-hydroxystearic acid, with conversion rates exceeding 60%. mdpi.com The yeast Waltomyces lipofer has been used to convert 10-hydroxystearic acid into gamma-dodecalactone. google.com In another approach, the bacterium Micrococcus luteus was identified as a single strain capable of performing the entire one-pot transformation of oleic acid into gamma-dodecalactone. mdpi.com

The efficiency of these biotransformations is influenced by numerous factors, including the concentration of the substrate, the density of the microbial cells, and the reaction conditions such as pH and temperature. For example, the production of delta-decalactone by Y. lipolytica from the 13-hydroxy-9(Z)-octadecenoic acid intermediate was optimized at a pH of 7.5 and a temperature of 30°C. nih.govresearchgate.net

The following table summarizes key research findings on the biotransformation of various substrates into this compound and the related gamma-dodecalactone, highlighting the microorganisms used and the conversion efficiencies achieved.

Table 1: Substrate Utilization and Conversion Efficiency in Lactone Biosynthesis

Product Microorganism(s) Substrate Substrate Conc. Product Conc. Molar Yield (%) Productivity (mg/L/h) Reference
This compound Yarrowia lipolytica 13-hydroxy-9(Z)-octadecenoic acid 7.5 g/L 1.9 g/L - 90.5 nih.gov, researchgate.net
This compound Lactobacillus acidophilus (enzyme) + Yarrowia lipolytica (cells) Linoleic acid 10 g/L 1.9 g/L 31% 106 nih.gov, researchgate.net
This compound Saccharomyces cerevisiae 11-hydroxy palmitic acid - 1.0 g/kg - - google.com
This compound Yarrowia lipolytica - - 0.4 g/kg - - google.com
gamma-Dodecalactone Micrococcus luteus Oleic acid - - - - mdpi.com

| gamma-Dodecalactone | Waltomyces lipofer | 10-hydroxystearic acid | 1 g/L | - | - | - | google.com |

Note: Data is compiled from various studies and conditions may differ. A hyphen (-) indicates that the data was not specified in the cited source.


Table 2: Mentioned Compounds

Compound Name
10-hydroxystearic acid
11-hydroxy palmitic acid
13-hydroxy-9(Z)-octadecenoic acid
This compound
gamma-Dodecalactone
Linoleic acid
Oleic acid

Chemical Synthesis Methodologies

Established Synthetic Routes

Traditional organic chemistry provides a robust toolkit for the synthesis of delta-dodecalactone (B1346982). The most prominent of these are the Baeyer-Villiger oxidation, the cyclization of a specific hydroxy acid, and efficient one-pot strategies.

The Baeyer-Villiger oxidation is a classic and widely utilized reaction in organic synthesis for the conversion of ketones to esters or lactones. organic-chemistry.orgrsc.org This method is particularly relevant for the synthesis of this compound from a cyclic ketone precursor. The reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom adjacent to the carbonyl group of a cyclic ketone, thereby expanding the ring to form a lactone. rsc.orgnrochemistry.com

A common starting material for this synthesis is 2-heptylcyclopentanone (B94353). google.comgoogle.com The Baeyer-Villiger oxidation of this substrate leads to the formation of this compound. The regioselectivity of this reaction is a critical factor, as the oxygen atom can potentially insert on either side of the carbonyl group. However, the migratory aptitude of the alkyl groups attached to the carbonyl dictates the outcome, with more substituted groups preferentially migrating. organic-chemistry.org

The reaction can be carried out using various oxidizing agents, including hydrogen peroxide in the presence of an acid catalyst. google.comasianpubs.org Research has shown that using a combination of m-CPBA and trifluoroacetic acid can accelerate the oxidation and lead to higher yields in shorter reaction times. tandfonline.com The general mechanism involves the initial protonation of the ketone's oxygen, followed by the addition of the peroxyacid to the carbonyl carbon, forming a "Criegee intermediate." nrochemistry.com Subsequent rearrangement and deprotonation yield the final lactone product. nrochemistry.com

Table 1: Comparison of Baeyer-Villiger Oxidation Conditions for Lactone Synthesis

Oxidant SystemSubstrateKey ConditionsYieldReference
m-CPBA / Trifluoroacetic AcidCyclic KetonesDichloromethane, 0°C to room temp.Good to Excellent tandfonline.com
Hydrogen Peroxide / Methanol2-Pentenyl Cyclopentanone (B42830)50°C, Acid accelerator61.2% asianpubs.org
Hydrogen Peroxide (30%) / Heteropoly Acid2-Heptyl Cyclopentanone25-70°C, Solvent-freeUp to 62% google.com
m-CPBA / NaHCO₃Tetracyclic DiketoneDichloromethane75% rsc.org

Another fundamental route to this compound is through the intramolecular cyclization of 5-hydroxydodecanoic acid. ontosight.ai This process, known as lactonization, is typically catalyzed by acid. inchem.org In an acidic aqueous medium, an equilibrium is established between the open-chain hydroxy-carboxylic acid and the cyclic lactone, with the lactone form being predominant. inchem.org

The synthesis of the precursor, 5-hydroxydodecanoic acid, is a key step in this pathway. Once obtained, the cyclization to form the six-membered delta-lactone ring can be achieved. For instance, treatment of (S)-5-hydroxydecanoic acid with p-toluenesulfonic acid in toluene (B28343) for 24 hours results in the formation of (S)-(-)-delta-decalactone. molaid.com This principle of acid-catalyzed lactonization is a general method applicable to the synthesis of various delta-lactones.

To enhance efficiency and reduce waste, one-pot synthesis strategies have been developed. These methods combine multiple reaction steps into a single process without the need for isolating intermediates. For the synthesis of this compound, a one-pot approach can be employed starting from cyclopentanone and n-heptanal. google.com

In this strategy, an aldol (B89426) condensation between cyclopentanone and n-heptanal is followed by catalytic hydrogenation in the same reaction vessel to produce the 2-heptylcyclopentanone intermediate. google.com This intermediate is then subjected to an oxidative ring expansion, often a Baeyer-Villiger oxidation, to yield this compound. google.com This streamlined process is reported to increase the product yield by 3-4% compared to a stepwise approach and reduces energy consumption by minimizing purification steps, making it suitable for industrial-scale production. google.com

Cyclization of 5-Hydroxydodecanoic Acid

Chemo-Enzymatic Synthesis

The integration of biological catalysts, or enzymes, into chemical synthesis pathways offers a powerful approach to producing this compound with high selectivity and under milder reaction conditions.

Integration of Enzymatic Steps in Chemical Synthesis

Chemo-enzymatic synthesis combines the strengths of both chemical and enzymatic reactions. For instance, an enzymatic step can be used to create a chiral intermediate that is then converted to the final product through a chemical reaction. A notable example is the synthesis of optically active γ- and δ-decalactones from racemic diols using alcohol dehydrogenases. plos.org The enzymatic oxidation creates an enantiomerically enriched product that can be further processed. plos.org

Another approach involves the use of enzymes to produce the precursor for lactonization. For example, the cytochrome P450 monooxygenase CYP505E3 can convert dodecanoic acid into 5-hydroxydodecanoic acid. researchgate.net This hydroxy acid can then be lactonized to this compound at a low pH. researchgate.net Similarly, the same enzyme can convert 1-dodecanol (B7769020) to 1,5-dodecanediol, which can then be oxidized to this compound using horse liver alcohol dehydrogenase. researchgate.net

Enzyme Selection and Catalysis for Stereoselective Synthesis

The choice of enzyme is crucial for achieving high stereoselectivity in the synthesis of chiral molecules like this compound. Lipases are a class of enzymes that have been extensively studied for their ability to catalyze the stereoselective hydrolysis of lactones. nih.gov For example, a lipase (B570770) from Pseudomonas species has been shown to resolve racemic this compound with high enantiomeric excess. nih.gov

Carbonyl reductases are another class of enzymes used for the stereoselective synthesis of chiral lactones. An engineered carbonyl reductase from Serratia marcescens has demonstrated high stereoselectivity in the synthesis of (R)-δ-decalactone from 5-oxodecanoic acid, achieving a 99% enantiomeric excess. rsc.org

The stereoselective synthesis of both enantiomers of δ-dodecalactone has been achieved using Novozym 435, a commercially available lipase, for the resolution of a racemic precursor. researchgate.net Furthermore, combining this lipase-catalyzed resolution with a Mitsunobu reaction allows for the synthesis of only the (S)-enantiomers of δ-lactones. researchgate.net This highlights the power of enzyme selection and reaction engineering in controlling the stereochemical outcome of the synthesis.

Table 2: Enzymes Used in the Stereoselective Synthesis of δ-Lactones

EnzymeSubstrateProductKey FindingReference
Lipase (from Pseudomonas species)Racemic this compoundEnantiomerically enriched this compoundHigh enantiomeric excess (>99% ee) nih.gov
Novozym 435 (Lipase)Racemic δ-lactone precursorBoth enantiomers of δ-dodecalactoneStereoselective synthesis of both enantiomers researchgate.net
Carbonyl Reductase (engineered)5-Oxodecanoic acid(R)-δ-decalactoneHigh stereoselectivity (99% ee) and yield rsc.org
Alcohol Dehydrogenase (from horse liver)Racemic 1,5-diolsEnantiomerically enriched δ-decalactoneModerate enantioselectivity plos.org
Cytochrome P450 (CYP505E3)Dodecanoic acid5-Hydroxydodecanoic acidRegioselective hydroxylation at the C5 position researchgate.net

Asymmetric Synthesis and Enantiomeric Control

Significance of Chirality in this compound

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers: (R)-delta-dodecalactone and (S)-delta-dodecalactone. ontosight.ai This chirality is of paramount importance as the sensory properties—odor and flavor—of each enantiomer differ significantly. ontosight.ainih.gov The (R)-enantiomer is often described as having a more intense, fruity, and apricot-like aroma, while the (S)-enantiomer is characterized by a sweeter, fruity scent. ontosight.aileffingwell.com The odor threshold, the minimum concentration at which a substance can be detected by the human nose, also varies between the enantiomers, with the (S)- form having a lower threshold than the (R)- form. leffingwell.com

The distinct organoleptic profiles of each enantiomer make enantiomerically pure or enriched forms of this compound highly desirable in the flavor and fragrance industry to achieve specific and more natural-smelling scent and taste profiles. nih.govzeon.co.jp For instance, the optically active (+)-δ-dodecalactone was introduced to enhance the realism in perfumery applications. scentspiracy.com The ability to selectively synthesize one enantiomer over the other allows for the creation of more refined and targeted aromas, which is not possible with a racemic mixture (a 1:1 mixture of both enantiomers). zeon.co.jp

Methods for Enantioselective Production

Several methods have been developed for the enantioselective production of this compound, aiming to produce a specific enantiomer with high purity. These methods can be broadly categorized into chemical and biocatalytic approaches.

Chemical Synthesis:

Asymmetric chemical synthesis provides routes to enantiomerically enriched this compound. One notable method involves the Baeyer-Villiger oxidation of an enantiomerically enriched ketone precursor. researchgate.netresearchgate.net This reaction, when carried out with a suitable catalyst system like Sn-Beta/hydrogen peroxide, can proceed with retention of configuration, yielding enantiomerically enriched δ-decalactone. researchgate.net Another approach describes a simple and efficient asymmetric synthesis of (R)-δ-decalactone from a polyfunctional building block, methyl (5R)-5-hydroxy-3-methylidenedecanoate. researchgate.net

Biocatalytic Methods:

Biotransformation has emerged as an attractive and "green" approach for producing enantiomerically pure lactones. researchgate.net These methods utilize whole microbial cells or isolated enzymes as catalysts.

Yeast-Catalyzed Reactions: The yeast Sporobolomyces odorus has been shown to convert (S)- and (R,S)-13-hydroxy-(Z,E)-9,11-octadecadienoic acid into optically pure (R)-δ-decalactone. lookchem.comacs.org

Engineered Enzymes: A carbonyl reductase from Serratia marcescens was engineered to exhibit high specific activity and stereoselectivity in the synthesis of chiral δ-lactones. rsc.org This engineered enzyme, SmCRM5, produced (R)-δ-decalactone with a high enantiomeric excess (99% ee). rsc.org

Bacterial Hydrogenation: Certain bacteria, particularly from the Clostridium genus, are capable of hydrogenating precursors like 2-decen-5-olide or 5-hydroxy-2-decenoic acid to produce δ-decalactone. google.com

The following table provides a summary of selected enantioselective production methods for this compound.

Method CategorySpecific MethodPrecursor/SubstrateCatalyst/BiocatalystProductEnantiomeric Purity (ee)Reference(s)
Chemical Synthesis Asymmetric SynthesisMethyl (5R)-5-hydroxy-3-methylidenedecanoate-(R)-δ-decalactone- researchgate.net
Chemical Synthesis Baeyer-Villiger OxidationEnantiomerically enriched delfoneSn-Beta/hydrogen peroxideEnantiomerically enriched δ-decalactone- researchgate.net
Biocatalysis Yeast Biotransformation(S)- and (R,S)-13-hydroxy-(Z,E)-9,11-octadecadienoic acidSporobolomyces odorusOptically pure (R)-δ-decalactoneOptically pure lookchem.comacs.org
Biocatalysis Engineered Enzyme5-oxodecanoic acidEngineered carbonyl reductase (SmCRM5) from Serratia marcescens(R)-δ-decalactone99% rsc.org
Biocatalysis Bacterial Hydrogenation2-decen-5-olide or 5-hydroxy-2-decenoic acidClostridium speciesδ-decalactone- google.com

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for the synthesis of this compound. dataintelo.comarchivemarketresearch.com This trend is driven by increasing consumer demand for natural and sustainably sourced ingredients, as well as stricter environmental regulations. marketresearchintellect.comlucintel.com Green chemistry principles are being applied to reduce waste, minimize the use of hazardous substances, and utilize renewable resources.

Biotechnological production methods are at the forefront of these sustainable approaches. scentspiracy.comdataintelo.com The use of microorganisms and enzymes offers a greener alternative to traditional chemical synthesis, often leading to higher product quality and reduced environmental impact. rsc.orgdataintelo.com For example, the microbial conversion of renewable feedstocks like ricinoleic acid or grapeseed oil represents a promising biotech-based production route. scentspiracy.com

The development of catalytic processes that are more environmentally benign is another key area of research. Zeolite catalysis, for instance, has been shown to improve the yield of this compound synthesis while reducing waste. scentspiracy.com Similarly, the use of a Sn-Beta/hydrogen peroxide system for the Baeyer-Villiger oxidation is considered a greener alternative to traditional methods that use peracids as oxidants. researchgate.net

Furthermore, research into the polymerization of δ-decalactone highlights its potential in creating sustainable polymers. acs.org Solvent-free, room-temperature polymerization of δ-decalactone conforms to several green chemistry principles, demonstrating the versatility of this compound in sustainable material science. acs.org

The following table outlines some of the green and sustainable approaches in the synthesis of this compound.

ApproachSpecific Method/CatalystKey AdvantagesReference(s)
Biotechnology Microbial conversion of fatty acid precursorsUtilizes renewable resources, potential for high product quality scentspiracy.comdataintelo.com
Biocatalysis Engineered carbonyl reductaseHigh stereoselectivity, cost-effective and green alternative to noble-metal catalysis rsc.org
Green Catalysis Zeolite catalysisImproved yield, waste reduction scentspiracy.com
Green Catalysis Sn-Beta/hydrogen peroxide system for Baeyer-Villiger oxidationEnvironmentally benign, avoids the use of peracids researchgate.net
Sustainable Polymers Solvent-free, room-temperature polymerizationConforms to green chemistry principles, potential for renewable polymers acs.org

Biological Activities and Mechanistic Studies

Antimicrobial Properties

Delta-dodecalactone (B1346982) has demonstrated both antifungal and antibacterial activities, with its efficacy varying among different microbial species.

This compound exhibits significant antifungal properties against a range of molds and yeasts. researchgate.net Studies have shown its strong inhibitory effects on various species of Aspergillus, including A. flavus, A. fumigatus, A. petrakii, A. ochraceus, and A. nidulans, as well as Penicillium roqueforti. researchgate.net The compound has also been found to inhibit the growth of other fungi such as Aspergillus niger, Candida albicans, Penicillium digitatum, P. expansum, P. italicum, Botrytis cinerea, and Sclerotinia sp. researchgate.netresearchgate.net

The minimum inhibitory concentrations (MICs) of this compound against different fungi have been reported to range from 350 to 6,250 µg/mL. researchgate.net While potent against many molds, some yeast strains, such as Candida albicans, have shown greater resistance. researchgate.net In one study, the MIC of delta-decalactone (B1670226) (a closely related compound) against Aspergillus niger and Candida albicans was in the range of < 46.8 to 750.0 µg/ml.

Table 1: Antifungal Spectrum of this compound

Fungal Species Activity Reference
Aspergillus flavus Strong researchgate.net
Aspergillus fumigatus Strong researchgate.net
Aspergillus petrakii Strong researchgate.net
Aspergillus ochraceus Strong researchgate.net
Aspergillus nidulans Strong researchgate.net
Penicillium roqueforti Strong researchgate.net
Aspergillus niger Inhibitory researchgate.netresearchgate.net
Candida albicans Resistant researchgate.net
Penicillium digitatum Inhibitory researchgate.net
Penicillium expansum Inhibitory researchgate.net
Penicillium italicum Inhibitory researchgate.net
Botrytis cinerea Inhibitory researchgate.net
Sclerotinia sp. Inhibitory researchgate.net

The antibacterial activity of this compound has been observed, though it is generally considered less potent than its antifungal effects. researchgate.net Research has indicated its effectiveness against certain Gram-positive bacteria. For instance, delta-decalactones have been shown to inhibit the growth of Staphylococcus aureus. researchgate.netresearchgate.net One study on an essential oil containing gamma-dodecalactone (B1217428) (a structural isomer) reported activity against Listeria monocytogenes and Staphylococcus aureus. nih.gov However, Gram-negative bacteria are generally more resistant to the antimicrobial effects of lactones. nih.gov

Table 2: Antibacterial Activity of this compound and Related Lactones

Bacterial Species Compound Activity Reference
Staphylococcus aureus Delta-decalactones Inhibitory researchgate.netresearchgate.net
Listeria monocytogenes Gamma-dodecalactone Inhibitory nih.gov

The antimicrobial action of this compound is believed to be primarily due to its interaction with and disruption of the cell membrane. Studies on related lactones suggest that these compounds can lead to increased membrane fluidity and depolarization of living cells. researchgate.net Research using lipid/polydiacetylene (PDA) vesicles indicated that delta-decalactone potently disturbs the simulated membrane structure. This disruption of the membrane's integrity can lead to the leakage of cellular contents and ultimately, cell death. nih.gov The hydrophobic nature of the lactone likely facilitates its interaction with the lipid components of the cell membrane. researchgate.net

Antibacterial Activity

Insect Behavior Modulation

This compound has been identified as a significant modulator of insect behavior, acting as a repellent for some species and playing a role in the chemosensory communication of others.

This compound has demonstrated notable repellent activity against the common bed bug, Cimex lectularius. plos.orgnih.gov In laboratory settings, it has been shown to provide long-term protection, repelling harborage-seeking bed bugs for extended periods. researchgate.net When applied to cloth towels, this compound was effective in repelling bed bugs for 91 to 276 days. plos.org This repellent effect suggests its potential use in preventing the transport of bed bugs in items like luggage. researchgate.net

In contrast to its effect on bed bugs, delta-decalactone was found to be inactive against the peach-potato aphid, Myzus persicae, in studies examining its feeding deterrent activity. plos.orgnih.gov This indicates a degree of specificity in its repellent action towards different insect species.

This compound plays a role in the chemical communication of certain insects. In the codling moth, Cydia pomonella, a significant agricultural pest, this compound is recognized by a specific female-biased odorant receptor, CpomOR22. dntb.gov.uanih.gov This receptor, when expressed in Xenopus oocytes, showed a response to this compound, indicating its role as a ligand for this chemosensory protein. researchgate.netdntb.gov.ua The interaction between this compound and specific olfactory receptors highlights its function in the insect's perception of its chemical environment, which can influence behaviors such as host-plant selection and oviposition. researchgate.netdntb.gov.ua The detection of this compound by specialized receptors suggests its significance as a semiochemical, a chemical involved in communication. nih.gov

Repellent Activities against Insects (e.g., Bed Bugs, Aphids)

Cytostatic Activity

Research into the biological effects of various δ-alkyllactones has explored their potential cytostatic activity, particularly in the context of cancer cells. A study investigating the impact of these compounds on Ehrlich ascites tumor (EAT) cells found that the cytostatic efficacy varied with the length of the alkyl chain. In this research, several δ-alkyllactones were tested for their ability to reduce cell viability.

The findings indicated that δ-dodecalactone (DD12:0) was largely ineffective in producing a cytostatic effect on EAT cells at the concentrations tested, both at 37°C and under hyperthermic conditions at 42°C. nih.govexp-oncology.com.ua In contrast, other lactones in the same study, such as δ-hexadecalactone (DH16:0) and δ-tetradecalactone (DTe14:0), demonstrated notable cytostatic activity, which was enhanced by hyperthermia. nih.govexp-oncology.com.ua The study measured cell viability after treatment and found that only the most effective compound, DH16:0, was significantly incorporated into the EAT cells, suggesting that cellular uptake is a key factor in its activity. nih.gov

Cytostatic Activity of δ-Alkyllactones on Ehrlich Ascites Tumor (EAT) Cells

Comparison of cell survival rates after a 30-minute treatment with various δ-alkyllactones at a concentration of 100 µM.

CompoundSurvival Level at 37°C (%)Survival Level at 42°C (%)
δ-Undecalactone (DU11:0)Almost IneffectiveAlmost Ineffective
δ-Dodecalactone (DD12:0)Almost IneffectiveAlmost Ineffective
δ-Tridecanolactone (DTr13:0)Almost IneffectiveAlmost Ineffective
δ-Tetradecalactone (DTe14:0)66.127.6
δ-Hexadecalactone (DH16:0)20.710.6
Data sourced from studies on Ehrlich ascites tumor cells. nih.govexp-oncology.com.ua

Toxicity and Safety Profiles (Mechanistic Focus Only)

The toxicological assessment of this compound has been approached from several angles, with a focus on its mechanisms of action at the cellular and molecular levels.

Studies into the toxic effects of lactones suggest that their primary mode of action involves interaction with cellular membranes. researchgate.net Research on the related compound γ-decalactone in the yeast Yarrowia lipolytica provides a model for these mechanisms. It is proposed that the toxic effects of these lactones are initially linked to strong interactions between the compound and the lipids and proteins within the cell membrane. researchgate.netuliege.be This interaction is believed to be hydrophobic, occurring between the lactone's side-chain and the acyl chains of membrane phospholipids. uliege.be

This molecular interaction can lead to significant alterations in the physical properties of the membrane. uliege.be Furthermore, studies have shown that certain lactones can act as mild to weak inhibitors of cytochrome P450 enzymes, such as CYP2A6, which is involved in nicotine (B1678760) metabolism. europa.eu However, the inhibitory concentrations (IC50) observed were high, suggesting this effect is unlikely to be significant at typical exposure levels. europa.eu

The interaction of lactones with membrane components can directly impact membrane integrity and, consequently, vital cellular functions. researchgate.netuliege.be Studies using lipid/polydiacetylene (PDA) vesicles as a simulated membrane model showed that delta-decalactone potently disrupts the membrane structure, indicating a strong interaction with membrane lipids. The color change intensity in the vesicle assay for delta-decalactone was greater than that of the positive control, Amphotericin B, suggesting delta-decalactone is highly active at disrupting membrane phospholipids.

Research on γ-decalactone demonstrated that this interaction leads to an increase in membrane fluidity and a decrease in the phase transition temperature of model phospholipid bilayers. researchgate.netuliege.be As membrane fluidity surpasses a critical point, cell permeability is altered, leading to a dissipation of the membrane potential and a drop in the cell's electrochemical gradient. uliege.be This disruption of membrane integrity can also affect the activity of essential membrane-bound enzymes. For instance, the activity of H+-ATPase, a vital proton pump, was found to be strongly inhibited by the presence of γ-decalactone, which can profoundly alter cellular functions. uliege.be

In vitro cytotoxicity assays have been employed to quantify the toxic potential of this compound on various cell types. Direct cytotoxicity studies on human cell lines determined the 50% inhibitory concentration (IC50) of delta-decalactone.

In Vitro Cytotoxicity of this compound

IC50 values for this compound on human cancer cell lines.

Cell LineIC50 (µg/ml)
HepG2 (Human Liver Carcinoma)1601.48
MCF7 (Human Breast Adenocarcinoma)1601.48
Data sourced from a comparative study of antifungal compounds.

Summary of In Vitro Toxicity Findings for this compound as a Tobacco Additive

Assay TypeCell LineFindingSource
Neutral Red Uptake (Cytotoxicity)BALB/c 3T3Did not increase the in vitro cytotoxicity of cigarette smoke. hpa.gov.tw
Neutral Red Uptake (Cytotoxicity)HepG2Did not increase the in vitro cytotoxicity of cigarette smoke condensate. hpa.gov.tw
Bacterial Mutagenicity (Ames Test)Salmonella typhimurium strainsDid not affect the mutagenicity of total particulate matter from smoke. hpa.gov.tw
In Vitro Micronucleus AssayNot specifiedDid not affect the mutagenicity of total particulate matter from smoke. hpa.gov.tw

Analytical Methodologies for Research and Characterization

Chromatographic Techniques

Chromatography is a fundamental tool for the separation, identification, and purification of delta-dodecalactone (B1346982) from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful technique for the analysis of volatile compounds like this compound. hpa.gov.tw In this method, the volatile components of a sample are separated in a gas chromatograph and then detected by a mass spectrometer, which provides information about the mass and fragmentation pattern of the molecule. hpa.gov.tw The structure of a purified antifungal compound, identified as this compound, was determined using GC-MS analysis. researchgate.net The identification is often confirmed by comparing the retention time and mass spectrum of the analyte with that of a commercial standard of this compound. researchgate.net

The process typically involves injecting the sample into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compounds between the stationary phase coated on the column and the mobile gas phase. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

Quantitative analysis of this compound can also be performed using GC-MS, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. nih.gov Calibration curves are constructed using standard solutions of this compound at various concentrations to determine the concentration of the compound in unknown samples. nih.gov For instance, in the analysis of dairy products, GC-MS has been used for the reliable quantification of various lactones, including this compound. acs.org

Table 1: GC-MS Parameters for this compound Analysis

ParameterTypical Value/ConditionSource
Column Type HP-5MS (30 m × 0.25 mm × 0.25 μm) mdpi.com
Oven Temperature Program 50 °C held for a period, then ramped to 250-300 °C mdpi.com
Carrier Gas Helium nih.govmdpi.com
Injector Temperature 250 °C nih.gov
Ionization Mode Electron Ionization (EI) acs.orgnih.gov
Mass Analyzer Quadrupole, Time-of-Flight (TOF) acs.orgnih.gov
Identification NIST/EPA/NIH mass spectral library, comparison with standards researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the purification and enantiomeric analysis of this compound. researchgate.netsigmaaldrich.com For purification, preparative HPLC can be employed to isolate this compound from complex mixtures, such as fermentation broths or natural extracts. researchgate.net One study utilized recycling preparative HPLC for the purification of an antifungal compound which was later identified as this compound. researchgate.net

A significant application of HPLC in the study of this compound is the separation of its enantiomers. Since the stereochemistry of lactones can influence their biological activity and sensory properties, enantiomeric analysis is crucial. This is often achieved using chiral stationary phases (CSPs) in the HPLC column. For instance, amylose (B160209) tris(5-chloro-2-methylphenylcarbamate) has been used as a stationary phase for the enantiomeric analysis of γ(δ)-lactones by reversed-phase HPLC. sigmaaldrich.com Another example includes the use of HPLC to determine an enantiomeric excess of 98.3% for a synthesized delta-decalactone (B1670226), a related lactone. google.com

Table 2: HPLC Conditions for this compound Analysis

ParameterTypical Value/ConditionSource
Mode Reversed-phase, Chiral sigmaaldrich.com
Stationary Phase C18, Amylose-based chiral stationary phases sigmaaldrich.com
Mobile Phase Acetonitrile/Water or Methanol/Water gradientsN/A
Detector UV, Refractive Index (RI)N/A
Application Purification, Enantiomeric separation researchgate.netsigmaaldrich.com

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds in various matrices. mdpi.comnih.gov This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. The volatile compounds, including this compound, adsorb onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. mdpi.com

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, temperature, and the sample matrix composition. nih.govexlibrisgroup.com Different fiber coatings, such as Carboxen/polydimethylsiloxane (CAR/PDMS) and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), have been tested for their effectiveness in extracting lactones. mdpi.comnih.gov For the analysis of volatile compounds in beef fat, a dynamic-headspace SPME method was developed that enabled the analysis of delta-lactones. nih.gov This technique has been successfully applied to determine lactones in various food products like cheese, wine, and coconut jam. mdpi.comnih.govresearchgate.net

Table 3: HS-SPME Parameters for this compound Extraction

ParameterTypical Value/ConditionSource
Fiber Coating DVB/CAR/PDMS, CAR/PDMS mdpi.comnih.gov
Extraction Temperature 40-67 °C mdpi.comnih.gov
Extraction Time 30-64 minutes nih.govexlibrisgroup.com
Desorption Temperature 270 °C mdpi.com
Coupled Technique Gas Chromatography-Mass Spectrometry (GC-MS) mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Purification and Enantiomeric Analysis

Spectroscopic Methods

Spectroscopic methods are indispensable for elucidating the structural features of this compound and studying its interactions with other molecules.

Infrared (IR) spectroscopy is a powerful tool for the structural elucidation of organic compounds by identifying their functional groups. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its lactone structure. A strong absorption band is typically observed in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a saturated six-membered ring lactone (δ-lactone). Other bands in the fingerprint region of the spectrum provide further information about the C-O and C-C stretching vibrations and C-H bending vibrations within the molecule. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists an IR spectrum as an identification test for this compound. fao.org

UV-Vis spectroscopy can be utilized to study the interactions of this compound with other molecules, such as sterols in biological membranes. tjpr.org While this compound itself does not have a strong chromophore that absorbs significantly in the UV-Vis region, changes in the absorbance spectrum of an interacting molecule in the presence of this compound can provide insights into the nature and extent of the interaction. For example, studies have used UV-Vis spectroscopy to investigate the interaction of antifungal compounds, including the related delta-decalactone, with ergosterol (B1671047) and cholesterol. tjpr.org By observing shifts in the peak positions of the absorbance spectra, researchers can infer the affinity and selectivity of the interaction. tjpr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to confirm the identity and purity of synthesized or isolated this compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific signals (resonances) correspond to each unique proton in the molecule. The chemical shift (δ, in ppm), the splitting pattern (multiplicity), and the integration value of these signals reveal how the hydrogen atoms are arranged. For instance, the proton attached to the carbon atom bearing the ester oxygen (the δ-carbon) typically appears as a characteristic multiplet at a downfield chemical shift due to the deshielding effect of the oxygen atom. The long heptyl side chain produces a series of overlapping signals in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The most downfield signal is characteristic of the carbonyl carbon of the lactone ring, typically appearing around 170 ppm due to its electrophilic nature. The carbon atom bonded to the ring oxygen (δ-carbon) also shows a significant downfield shift. The remaining aliphatic carbons of the ring and the side chain appear at higher field strengths. Public databases and chemical suppliers provide reference spectra for this compound, often recorded in deuterated chloroform (B151607) (CDCl₃). hmdb.cachemicalbook.com

The combination of ¹H and ¹³C NMR data allows researchers to piece together the molecule's connectivity, confirming the presence of the six-membered lactone ring and the heptyl substituent at the delta-position, thus verifying the compound's identity as this compound. nih.gov

Table 1: Representative NMR Spectral Data for Lactones (Note: Specific chemical shifts can vary slightly based on solvent and experimental conditions. The data below is illustrative for similar lactone structures.)

Nucleus Type of Atom Typical Chemical Shift (δ) Range (ppm)
¹³C Carbonyl carbon (C=O) 170-175
¹³C δ-Carbon (-CH-O-) 80-85
¹H δ-Proton (-CH -O-) 4.2-4.4
¹³C Aliphatic carbons (-CH₂-) 20-40
¹H Aliphatic protons (-CH₂-) 1.2-2.5
¹³C Terminal methyl carbon (-CH₃) ~14
¹H Terminal methyl protons (-CH₃) ~0.9

Activity-Guided Fractionation and Screening Techniques

Activity-guided fractionation is a powerful strategy used to isolate specific bioactive or sensory-active compounds from a complex mixture. This approach methodically separates the mixture into various fractions, and each fraction is tested for a particular activity (e.g., aroma, flavor, antimicrobial effect). The most active fractions are then further purified until a pure, active compound is isolated and identified. researchgate.net This methodology has been instrumental in identifying this compound as a key compound in various natural products.

Research Findings:

Antifungal Activity: In a study on compounds produced by Lactobacillus plantarum AF1 isolated from kimchi, researchers aimed to identify the source of its antifungal properties. researchgate.net They used solid-phase extraction followed by recycling preparative high-performance liquid chromatography (HPLC) to fractionate the culture supernatant. The fractions were screened for their ability to inhibit the growth of fungi such as Aspergillus fumigatus. The most active fraction was analyzed by gas chromatography-mass spectrometry (GC-MS), which confirmed the identity of the antifungal agent as this compound. researchgate.net

The process systematically links a specific biological or sensory function to a chemical structure, providing definitive evidence of the compound's role within its natural source.

Table 2: Examples of Activity-Guided Fractionation for this compound

Source Material Activity Screened Fractionation/Screening Technique(s) Identified Compound(s) of Interest Reference(s)
Lactobacillus plantarum AF1 Culture Antifungal activity Solid-Phase Extraction, Preparative HPLC, GC-MS This compound, 9-octadecenamide researchgate.net
Full-Fat Cream Creaminess-related flavor Aroma Extract Dilution Analysis (AEDA), GC-O, Silica Column Chromatography, High-Vacuum Distillation This compound, delta-decalactone, gamma-dodecalactone (B1217428), and others nih.govresearchgate.net
Crumb Chocolate Creaminess sensation Fractionated High-Vacuum Distillation, Sensory Studies, UPLC-MS/MS delta-Tetradecalactone, delta-Hexadecalactone, delta-Octadecalactone mdpi.com

Advanced Research Applications

Role in Flavor Chemistry and Sensory Perception

Contribution to Dairy and Fruity Flavor Profiles

The versatility of delta-dodecalactone (B1346982) extends to a wide array of fruit flavors. It enhances the flavor of apples, apricots, bananas, and mangoes by providing depth and taste effects. perfumerflavorist.com In strawberry and plum flavors, it adds a layer of complexity and richness. perfumerflavorist.com The compound is also used to balance the dominant sulfur notes in passionfruit and adds a subtle depth to starfruit flavors. perfumerflavorist.com Its ability to bridge fruity and dairy notes makes it a valuable molecule in flavor creation. scentspiracy.com

Beyond dairy and fruit, this compound is utilized in brown flavors like butterscotch, caramel, and toffee. perfumerflavorist.com It is also effective in milk chocolate and can be used to tame the phenolic notes in coffee flavors. perfumerflavorist.com In savory applications, it can counterbalance more aggressive ingredients in beef flavors and add depth to pork, liver, and mushroom flavors. perfumerflavorist.com

Table 1: Recommended Usage Levels of this compound in Various Flavor Profiles

Flavor Category Specific Flavor Recommended Level (ppm) Effect
Dairy Butter 6000 Authentic taste
Cheese 200-300 Works well with other components
Cream Varies (cost-dependent) Adds creaminess
Fruit Apple 20 Better effect than delta-decalactone (B1670226)
Apricot 200-500 Adds depth
Banana 50 Provides depth and taste effects
Mango 200 (starting point) Creative judgment dependent
Passionfruit 20 Adds subtle depth, balances sulfur notes
Peach/Nectarine up to 500 Varies
Plum 100 Adds depth of taste
Starfruit up to 200 Similar effect to passionfruit
Strawberry 100 Interesting in wild strawberry flavors
Brown Butterscotch 1000 Ideal for flavor
Caramel/Toffee 1000 Great in these profiles
Chocolate (milk) 1000 Effective
Cocoa 50 Lower level required
Coffee 200 Tames phenols in high roast profiles
Savory Beef (roast) 600 Counterbalances aggressive ingredients
Liver 200 Adds depth and realism
Mushroom (cooked) 200 Adds depth and buttery hint
Pork (bacon, ham) 500 Improves flavor
Other Coconut 400-800 Adds complexity
Sweet Corn 400 Adds complexity, softens notes
Cream Soda 500 Improves consumer acceptability

The data in this table is sourced from Perfumer & Flavorist. perfumerflavorist.com

Molecular Mechanisms of Olfactory Receptor Binding and Activation

The perception of this compound's aroma is initiated by its interaction with olfactory receptors (ORs) in the nasal cavity. These receptors are G protein-coupled receptors (GPCRs) that, upon binding with an odorant molecule, trigger a signaling cascade that results in the perception of smell. google.com While the specific human olfactory receptors that bind to this compound are still under extensive research, studies on related lactones and other odorants provide insights into the potential mechanisms.

Research on insect olfactory receptors has shown that lactones like delta-decalactone can activate specific OR complexes. nih.gov For example, experiments with the codling moth have identified that lactones, including this compound, can activate specific olfactory receptors. researchgate.net In humans, the olfactory receptor OR1D2 has been identified as a broadly tuned receptor that responds to this compound, among other odorants. iiita.ac.in

The activation of an OR by an odorant can be studied using various in vitro techniques, such as reporter gene assays. google.com These assays measure the production of cyclic AMP (cAMP) upon receptor activation, which in turn drives the expression of a reporter gene like luciferase. google.com This allows for the sensitive detection of receptor activation even by weak agonists. google.com The binding of an odorant to a receptor can be competitive, where it binds to the same site as the primary ligand, or non-competitive, where it binds to a different site to modulate receptor activity. google.com

Sensory Evaluation Methodologies and Correlates

The sensory properties of this compound are evaluated using a combination of instrumental analysis and human sensory panels. Gas chromatography-olfactometry (GC-O) is a key technique used to identify and characterize odor-active compounds. dokumen.pub In GC-O, the effluent from a gas chromatograph is split, with one portion going to a detector (like a mass spectrometer for identification) and the other to an olfactory port where a trained panelist assesses the odor. dokumen.pub This allows for the direct correlation of a specific chemical compound with its perceived aroma.

Sensory panels are crucial for describing the flavor profile and intensity of this compound. dlg.org Descriptive analysis, where trained panelists rate the intensity of various sensory attributes, is a common method. researchgate.net For instance, this compound is often described as having buttery, creamy, peachy, and coconut-like notes. vigon.comdlg.org

More advanced dynamic sensory methods, such as time-intensity (TI), temporal dominance of sensations (TDS), and temporal check-all-that-apply (TCATA), are used to understand how the perception of flavor changes over time during consumption. researchgate.net These methods can be combined with in vivo techniques like nose space analysis, which measures the concentration of aroma compounds in the breath during eating, to link flavor release with sensory perception. wur.nl Such studies have shown that the perception of attributes like "milky," associated with this compound, evolves throughout the eating process. wur.nl

Biopreservation and Food Additive Research

In addition to its role as a flavoring agent, this compound has shown potential as a natural biopreservative, aligning with the growing consumer demand for clean-label food products.

Potential as Natural Biopreservative

Research has indicated that this compound possesses antimicrobial properties. One study isolated this compound from Lactobacillus plantarum AF1, a bacterium found in kimchi, and demonstrated its antifungal activity against various molds, including species of Aspergillus and Penicillium. researchgate.net The study found that while it was more potent against molds, it also exhibited some antibacterial activity. researchgate.net The minimum inhibitory concentrations (MICs) of this compound against a range of fungi and bacteria were found to be between 350 and 6,250 µg/ml. researchgate.net Other studies have also noted the antifungal activity of delta-lactones against pathogens like Aspergillus niger and Candida albicans. researchgate.net Furthermore, delta-decalactone has been shown to disturb the structure of simulated lipid membranes, suggesting a mechanism for its antimicrobial action. The U.S. Environmental Protection Agency (EPA) has also classified this compound as a biopesticide, specifically an antimicrobial.

Applications in Clean-Label Food Products

The demand for clean-label products, which are free from artificial ingredients, is a significant driver for the use of natural compounds like this compound. reportsglobe.com As a naturally derived flavoring agent, it is a preferred alternative to synthetic options in a market where consumers are increasingly scrutinizing ingredient lists. Its ability to impart desirable creamy and fruity flavors makes it a valuable component in the formulation of clean-label dairy, bakery, and beverage products. The use of this compound aligns with the trend towards transparency and the use of recognizable, natural ingredients in food manufacturing. reportsglobe.com

Pharmaceutical and Cosmetic Research (Chiral Building Blocks)

This compound, a naturally occurring lactone, is gaining significant attention in advanced research, particularly in the pharmaceutical and cosmetic sectors. Its inherent chirality makes it a valuable building block for creating complex molecules with specific biological activities.

Development of Chiral Scaffolds for Drug Synthesis

Chiral molecules are of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological effects. Delta-lactone derivatives, including this compound, serve as crucial chiral building blocks in the synthesis of new drug candidates. The synthesis of optically active lactones, such as this compound, is a key area of research, with methods like biocatalysis and asymmetric synthesis being employed to produce enantiomerically pure compounds.

The use of biocatalysts, for instance, offers an environmentally friendly and efficient route to chiral lactones. These chiral synthons are then utilized as foundational structures, or scaffolds, upon which more complex drug molecules can be built. Research has demonstrated the successful synthesis of various biologically active natural products using chiral lactones as starting materials. The ability to construct these chiral scaffolds is essential for the development of drugs with improved efficacy and reduced side effects. A recent patent analysis has highlighted the growing interest in this area, revealing numerous new drug candidates that utilize delta-lactone-based scaffolds.

Use in Formulations requiring Bio-compatibility

The biocompatibility of materials used in pharmaceutical and cosmetic formulations is a critical factor for ensuring safety and efficacy. This compound and its polymers have shown promise in this regard. Poly(δ-decalactone) (PDL) is a highly hydrophobic polyester (B1180765) that can be readily synthesized from the monomer. This polymer and its copolymers are being explored for their potential in drug delivery systems.

For instance, amphiphilic block copolymers containing PDL can self-assemble into micelles in aqueous environments. These micelles can encapsulate poorly soluble drugs, protecting them during circulation in the body and allowing for a controlled release over extended periods. The monomer itself, δ-decalactone, is an FDA-approved flavoring agent, which underscores its potential for safe use in biomedical applications.

In cosmetics, this compound is used for its fragrance properties and can be found in a variety of products. Its use in these formulations is guided by safety regulations established by bodies like the International Fragrance Association (IFRA). The inherent biocompatibility of lactones makes them suitable for applications where direct contact with the skin is intended. Research into biomaterials from renewable resources has identified δ-decalactone as a "green monomer," further enhancing its appeal for use in biocompatible formulations.

Future Directions and Research Gaps

Elucidation of Undiscovered Biosynthetic Pathways

The natural production of delta-dodecalactone (B1346982) and other valuable lactones occurs through complex biochemical pathways within various microorganisms. The primary known pathway involves three key steps: hydroxylation of fatty acids, chain shortening via β-oxidation, and subsequent lactonization. Yeasts, particularly Yarrowia lipolytica, are frequently studied for their ability to convert hydroxy fatty acids into lactones through peroxisomal β-oxidation. This process is catalyzed by a series of enzymes including acyl-CoA oxidase, a multifunctional hydratase/dehydrogenase, and a thiolase.

However, significant gaps remain in our understanding of these pathways, especially in prokaryotic microorganisms. While the conversion of oleic acid to γ-dodecalactone has been observed in bacteria like Micrococcus luteus, the complete enzymatic cascade is not fully characterized. Future research should focus on identifying and characterizing novel enzymes and even entire alternative biosynthetic routes in a wider range of microorganisms. The discovery of non-GMO strains that possess all the necessary enzymatic activities for converting abundant fatty acids directly into desired lactones is a significant challenge but would greatly enhance the economic viability and consumer acceptance of the bioproduction process. The application of genomic analysis tools to screen bacteria for genes encoding enzymes that catalyze the key steps in lactone generation is a promising strategy. Furthermore, understanding the regulatory mechanisms that control the expression of these biosynthetic genes is crucial for future metabolic engineering efforts.

Advanced Strain Engineering for Enhanced Production

Current biotechnological production of this compound often relies on the biotransformation of precursors by microorganisms like yeast. However, yields can be limited by factors such as precursor availability and the efficiency of the microbial host. Advanced strain engineering offers a promising avenue to overcome these limitations and enhance production titers.

Metabolic engineering of oleaginous yeasts such as Yarrowia lipolytica has already shown success. By engineering the β-oxidation pathway, researchers have been able to direct the metabolism of fatty acids towards the preferential production of specific lactones. For instance, engineered strains have achieved a four-fold improvement in γ-dodecalactone production from oleic acid. Key strategies include the deletion or overexpression of genes encoding enzymes like acyl-CoA oxidase to modulate the metabolic flux.

Future research should focus on more sophisticated combinatorial metabolic engineering approaches. This includes optimizing the expression levels of multiple genes in the biosynthetic pathway and exploring the deletion of competing pathways to channel more substrate towards lactone formation. The development of robust and efficient genetic tools for a wider range of microbial hosts is essential. Furthermore, tolerance evolution, where microbial strains are adapted to withstand higher concentrations of the product or substrate, can lead to more resilient and productive cell factories.

Table 1: Examples of Engineered Strains for Lactone Production

MicroorganismEngineering StrategyTarget LactonePrecursorReported Improvement
Yarrowia lipolyticaEngineered β-oxidation for preferential chain shorteningγ-dodecalactoneOleic Acid4-fold increase in titer.
Yarrowia lipolyticaDeletion of acyl-CoA oxidase gene (YlPOX1)γ-dodecalactoneHydroxy fatty acidsResulted in lower production, indicating complex regulation.
Yarrowia lipolyticaEngineered for hydroxylation and chain-shorteningδ-decalactoneLinoleic AcidDemonstrated feasibility of production from non-hydroxylated fatty acids.

Comprehensive Mechanistic Toxicology Studies

While this compound is generally considered safe for its current uses in food and cosmetics, comprehensive toxicological data, particularly regarding its mechanism of action at a molecular level, is limited. Existing data primarily consists of acute toxicity, irritation, and sensitization studies. Animal studies have indicated no significant eye or skin irritation from the technical grade compound.

However, the increasing use of lactones in new applications, such as e-cigarette flavorings, necessitates a deeper understanding of their potential health effects, especially upon inhalation. Recent studies have detected flavoring agents like delta-decalactone (B1670226) in the urine of e-cigarette users, alongside metabolic changes suggesting increased lipid peroxidation. This highlights the need for mechanistic toxicology studies to understand how these compounds are metabolized and what biological pathways they may perturb.

Future research should employ modern toxicological methods, including in vitro high-content screening and computational toxicology, to predict and characterize the potential modes of action of this compound. Investigating its effects on cellular pathways, such as inflammatory responses and oxidative stress, is crucial. Furthermore, structure-activity relationship (SAR) analyses can help to predict the toxicity of related lactone compounds and guide the development of safer alternatives. Understanding the toxicological profile at the mechanistic level will be vital for ensuring the safe use of this compound in both existing and future applications.

Novel Applications in Diverse Industries

This compound is well-established as a flavoring and fragrance agent, prized for its creamy, fruity, and coconut-like aroma. It is widely used in dairy products, desserts, beverages, and personal care items like perfumes and soaps. However, its unique chemical properties suggest potential for a much broader range of applications.

Ongoing research is exploring new uses for this compound in various sectors:

Pharmaceuticals and Nutraceuticals: There is growing interest in using natural compounds like this compound as excipients in drug formulations or as bioactive molecules themselves. Its potential as an intermediate for synthesizing complex molecules could lead to the development of new therapeutic agents.

Agrochemicals: Some lactones have demonstrated larvicidal and repellent effects against medically important insects, suggesting a potential role for this compound in developing new biopesticides.

Polymer Science: As a lactone, this compound can undergo ring-opening polymerization to create polyester (B1180765) materials with specific properties, which could be used in biodegradable plastics, coatings, and fibers.

Food Technology: Beyond flavoring, it can be used to soften harsh notes in savory products like seafood and smoke flavors, and to add complexity to a wide array of food items from mushrooms to pork. Its application in plant-based foods to impart dairy-like flavors is also a significant growth area.

Future research should focus on systematically evaluating the efficacy and feasibility of these novel applications. This includes performance testing in new formulations, assessing its bioactivity for pharmaceutical and agricultural uses, and characterizing the properties of polymers derived from it.

Table 2: Current and Potential Applications of this compound

IndustryCurrent ApplicationsPotential Novel Applications
Food & Beverage Flavoring agent in dairy, desserts, beverages. Flavor modulator in savory foods, ingredient in plant-based dairy alternatives.
Cosmetics & Personal Care Fragrance in perfumes, soaps, shampoos. Enhancing "milky" effects in fragrances, softening harsh notes.
Pharmaceuticals -Excipient in drug formulations, intermediate for synthesis of new drugs.
Agrochemicals -Component of biopesticides and insect repellents.
Materials Science -Monomer for biodegradable polyesters used in plastics and fibers.

Development of Sustainable and Cost-Effective Production Methods

The production of this compound has traditionally involved chemical synthesis. However, there is a strong market-driven and regulatory push towards natural and sustainable ingredients. This has spurred the development of biotechnological and green chemistry approaches for its production.

Current research in sustainable production focuses on several key areas:

Biotechnological Fermentation: Using microorganisms to produce this compound from renewable feedstocks like vegetable oils is a promising route. This method allows the final product to be labeled as 'natural'.

Green Chemistry: Innovations in this field aim to make chemical synthesis more environmentally friendly. This includes the use of less hazardous reagents, such as replacing traditional peroxy acids with hydrogen peroxide, and the development of efficient catalysts like heteropoly acids to reduce waste and energy consumption.

Process Optimization: Improving the efficiency of both extraction and production processes is crucial for reducing costs. For biotechnological methods, this includes optimizing fermentation conditions, such as pH and substrate feeding strategies, to maximize yield.

A major challenge is making these sustainable methods cost-competitive with traditional chemical synthesis. Future research must focus on improving the economic viability of bioproduction through higher-yielding microbial strains and more efficient downstream processing. The development of one-pot processes, where a single microorganism can perform all the necessary steps from a raw substrate to the final lactone, is a key goal. For chemical synthesis, the discovery of cheaper and more robust catalysts will be essential for reducing industrial production costs. The integration of biocatalytic steps with chemical reactions in chemoenzymatic cascade processes also presents a powerful strategy for efficient and sustainable synthesis.

Q & A

Q. What are the standard methods for synthesizing delta-Dodecalactone, and how do reaction conditions influence yield and purity?

this compound (C₁₂H₂₂O₂) is commonly synthesized via intramolecular esterification of 5-hydroxydodecanoic acid. Key parameters include temperature control (optimal range: 120–150°C), acid catalysts (e.g., sulfuric acid), and solvent selection (polar aprotic solvents enhance cyclization efficiency). Yield optimization requires monitoring reaction time to avoid side reactions like oligomerization. Purity is assessed via GC-MS or HPLC, with adjustments in vacuum distillation to isolate the lactone .

Q. How should researchers characterize this compound’s physicochemical properties for experimental reproducibility?

Essential characterization includes:

  • Thermal stability : Differential scanning calorimetry (DSC) to confirm melting point (-12°C) and boiling point (288°C) .
  • Solubility : Use shake-flask methods at 20°C (0.148 g/L in water; higher in ethanol) to design solvent systems for biological assays .
  • Partition coefficient (log P) : Measure via octanol/water partitioning (log P = 3.48) to predict membrane permeability in pharmacological studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While classified as non-hazardous under EU CLP regulations, researchers should:

  • Use chemical-resistant gloves (nitrile or neoprene) and eye protection to prevent irritation from prolonged exposure .
  • Ensure ventilation in storage areas (flash point: 138°C) to minimize vapor accumulation .
  • Avoid disposal into water systems due to potential aquatic toxicity (Water Hazard Class D) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s reported biological activity across cell models?

Discrepancies in cytotoxicity or antimicrobial efficacy may arise from variations in:

  • Cell line specificity : Conduct comparative assays using standardized models (e.g., HEK293 vs. HepG2) .
  • Compound purity : Validate via NMR to rule out impurities (e.g., residual catalysts) affecting bioactivity .
  • Dose-response curves : Apply Hill slope analysis to differentiate baseline toxicity from target-specific effects .

Q. What computational strategies are effective for predicting this compound’s environmental fate and biodegradation pathways?

  • Use QSPR models to estimate persistence (e.g., BIOWIN scores) despite lacking experimental data .
  • Simulate hydrolysis kinetics under varying pH using DFT calculations, focusing on lactone ring opening .
  • Cross-validate with microcosm studies to assess soil adsorption coefficients (Koc) .

Q. How does enantiomeric purity impact this compound’s flavor-enhancing properties, and what chiral resolution methods are optimal?

  • The 5-position stereochemistry affects odor thresholds. Use lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) to isolate enantiomers .
  • Monitor enantiomeric excess (ee) via chiral GC or polarimetry. Higher chain length lactones (e.g., this compound vs. delta-Octalactone) show improved ee in enzymatic reactions .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in toxicological assays?

  • Apply non-linear regression models (e.g., four-parameter logistic curve) to EC₅₀ calculations .
  • Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups, ensuring sample sizes ≥100 for representative power .

Methodological Guidance

Q. How to design a robust experimental framework for studying this compound’s stability under varying storage conditions?

  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months, analyzing degradation via FTIR for carbonyl group integrity .
  • Light sensitivity : Use amber vials and UVA/UVB chambers to assess photolytic decomposition .

Q. What are best practices for documenting this compound research to ensure reproducibility?

  • Data transparency : Report all synthetic steps (catalyst ratios, reaction times) and characterization spectra in supplementary materials .
  • Ethical compliance : Disclose funding sources and conflicts of interest, particularly in flavor-related studies with industry ties .

Q. How to address gaps in ecological risk assessments for this compound given limited regulatory data?

  • Conduct microtox assays with Daphnia magna to supplement existing PNEC estimates .
  • Apply read-across methodologies using structurally similar lactones (e.g., gamma-Dodecalactone) to infer biodegradation endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.